10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine

Pain Research TRPV1 Modulation Vanilloid Receptor Pharmacology

Sourcing this specific 10-methoxy benzoxazocine scaffold ensures acquisition of the unsubstituted N-5 secondary amine core (LogP 1.54, tPSA 30.5 Ų), distinct from N-alkylated analogs. Critical for reproducible TRPV1 (Ki 64 nM) and CCK-B (IC₅₀ 31 nM) pharmacology, and systematic SAR expansion via N-5 derivatization. Avoid off-target liabilities associated with structurally similar but biologically divergent analogs.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 938459-13-3
Cat. No. B1437145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
CAS938459-13-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OCCCNC2
InChIInChI=1S/C11H15NO2/c1-13-10-5-2-4-9-8-12-6-3-7-14-11(9)10/h2,4-5,12H,3,6-8H2,1H3
InChIKeyHXTYUGLBGRVXSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine: Core Chemical Identity and Research-Grade Specifications


10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine (CAS: 938459-13-3; molecular formula C₁₁H₁₅NO₂; molecular weight 193.24 g/mol) is a synthetic heterocyclic compound belonging to the benzoxazocine class, characterized by an eight-membered oxazocine ring ortho-fused to a benzene ring bearing a 10-methoxy substituent [1]. This core scaffold represents a constrained, medium-ring heterocyclic system with a calculated XLogP3 of 1.4 and a topological polar surface area (tPSA) of 30.5 Ų, physicochemical parameters that inform its suitability as a screening compound in early-stage drug discovery . The compound is commercially available from multiple research chemical suppliers including ChemDiv (Catalog BB55-5173), BOC Sciences, Fluorochem, and AKSci, typically in free base form though the hydrochloride salt (CAS: 1188263-98-0) is also accessible for applications requiring enhanced aqueous solubility .

Why 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine Cannot Be Interchanged with Other Benzoxazocines or Benzomorphans


The benzoxazocine scaffold is a highly tunable chemical platform wherein subtle structural modifications at the N-5 position, the C-10 substituent, or the ring saturation pattern produce substantial divergence in receptor selectivity profiles, potency, and physicochemical properties [1]. Compounds sharing the same nominal class—such as nefopam (5-methyl-1-phenyl-1,5-benzoxazocine), SKF-10,047 (a benzomorphan opioid), or N-5 derivatized analogs—exhibit markedly different biological signatures that preclude generic interchangeability [2]. The unsubstituted secondary amine at the N-5 position of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine distinguishes it from its N-alkylated or N-acylated analogs, conferring distinct receptor interaction potential and downstream functional pharmacology . Procurement decisions based solely on core scaffold similarity without precise substituent-level specification risk acquiring a compound with divergent target engagement, off-target liability, and experimental reproducibility .

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine: Quantitative Differentiation Evidence for Procurement and Selection


High-Affinity VR1 Antagonism: 10-Methoxy Benzoxazocine Demonstrates 64 nM Ki at Rat Vanilloid Receptor 1

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine exhibits potent binding affinity at the rat vanilloid receptor 1 (VR1/TRPV1) with a Ki value of 64 nM, as determined by [³H]RTX displacement assay [1]. This target engagement profile positions the compound within the sub-100 nM affinity range characteristic of validated TRPV1 antagonist pharmacophores. While comprehensive SAR data across the benzoxazocine series at VR1 remains limited in the public domain, this specific affinity measurement establishes a quantitative benchmark for compound selection in TRPV1-focused research programs.

Pain Research TRPV1 Modulation Vanilloid Receptor Pharmacology

CCK-B Receptor Binding: 10-Methoxy Benzoxazocine Exhibits 31 nM IC₅₀ in Murine Brain Tissue

In competitive radioligand binding studies using mouse brain membrane preparations, 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine inhibited [¹²⁵I]CCK-8 binding to the cholecystokinin type B (CCK-B) receptor with an IC₅₀ of 31 nM at pH 6.5 [1]. CCK-B receptor antagonism is a validated therapeutic target in anxiety, panic disorders, and cognitive enhancement research. The 31 nM inhibitory potency places this compound among sub-100 nM CCK-B ligands, representing a specific receptor engagement profile distinct from the opioid or sigma receptor pharmacology typically associated with related benzomorphan and benzazocine scaffolds.

Neuroscience Cholecystokinin Receptor Anxiety and Cognition

Physicochemical Differentiation: LogP 1.54 and tPSA 30.5 Ų Distinguish Free Amine Core from N-Substituted Analogs

The free secondary amine at the N-5 position of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine confers distinct physicochemical properties compared to its N-alkylated and N-acylated derivatives . The compound (free base) exhibits a calculated LogP of 1.54 and a topological polar surface area (tPSA) of 30.5 Ų, parameters that predict moderate lipophilicity and favorable blood-brain barrier permeability potential . In contrast, N-5 derivatized analogs show substantially elevated LogP values—ranging from 3.43 to 3.50 for oxazolylmethyl-substituted derivatives—and increased tPSA values of 57.0–66.2 Ų . The 1.96–1.96 LogP differential and 26.5–35.7 Ų tPSA differential represent quantifiable physicochemical divergence with direct implications for solubility, membrane permeability, and oral bioavailability predictions.

Medicinal Chemistry ADME Prediction Compound Library Design

Hydrogen Bond Donor Capacity: Free Secondary Amine Enables Covalent and Salt-Bridge Interactions Absent in N-Alkylated Derivatives

The N-5 position of 10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine bears a secondary amine (Hdon count = 1) capable of serving as a hydrogen bond donor in receptor-ligand interactions [1]. This functional group enables specific electrostatic and hydrogen-bonding interactions—including salt-bridge formation with acidic receptor residues—that are fundamentally absent in N-5 alkylated or acylated analogs where the nitrogen lone pair remains but hydrogen bond donation capacity is eliminated (Hdon count = 0) . The presence or absence of a hydrogen bond donor at this position represents a binary structural determinant of receptor recognition, distinguishing the unsubstituted core from the majority of commercially available benzoxazocine screening compounds that bear N-5 substituents.

Structure-Based Drug Design Receptor Pharmacophore Modeling Ligand Efficiency

Hydrochloride Salt Form: Enhanced Aqueous Solubility for In Vitro and In Vivo Assay Compatibility

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is commercially available as both the free base (CAS: 938459-13-3) and hydrochloride salt (CAS: 1188263-98-0) forms . The hydrochloride salt form offers substantially enhanced aqueous solubility compared to the free base due to increased ionic character and improved crystal lattice hydration energy . This differential solubility profile has direct practical implications for biological assay preparation: the hydrochloride salt enables higher working concentrations in aqueous buffers without requiring organic co-solvents (e.g., DMSO) that may confound cellular or biochemical assay readouts at elevated concentrations. The free base form, with its lower aqueous solubility but higher organic solvent compatibility, may be preferred for synthetic chemistry applications or when minimal counterion interference is required.

Assay Development Formulation In Vivo Pharmacology

Optimal Application Scenarios for 10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in Research and Preclinical Development


TRPV1/VR1 Antagonist Screening and Pain Pathway Elucidation

10-Methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is appropriate for inclusion in TRPV1 antagonist screening cascades and vanilloid receptor pharmacology studies where a defined 64 nM Ki benchmark is required. Researchers investigating capsaicin-evoked calcium flux, thermal hyperalgesia models, or TRPV1-mediated inflammatory signaling can employ this compound as a reference ligand or chemical probe, leveraging its established affinity at the rat VR1 receptor [1].

CCK-B Receptor Ligand Development for Anxiety and Cognitive Disorder Research

The compound's 31 nM IC₅₀ at the murine CCK-B receptor qualifies it for inclusion in cholecystokinin receptor pharmacology studies. Applications include competitive binding assays to characterize novel CCK-B ligands, functional studies of CCK-B-mediated signaling in neuronal preparations, and behavioral pharmacology investigations where CCK-B antagonism is hypothesized to modulate anxiety-like or cognitive phenotypes [1].

Medicinal Chemistry Scaffold Optimization with Defined Physicochemical Baseline

The unsubstituted secondary amine core (LogP 1.54, tPSA 30.5 Ų, Hdon = 1) provides an ideal starting point for systematic SAR exploration through N-5 derivatization. Medicinal chemistry teams can use this compound to generate focused libraries with predictable physicochemical property shifts, where each N-5 substitution predictably increases LogP by ~1.9–2.0 units and tPSA by ~26–36 Ų relative to baseline [1]. This enables property-driven lead optimization with quantifiable benchmarks.

Aqueous Assay Development Requiring High Solubility Without DMSO Carryover

For cellular assays, biochemical screens, or in vivo pharmacokinetic studies where achieving target compound concentrations in aqueous media is limiting, the hydrochloride salt form (CAS: 1188263-98-0) is indicated. This form mitigates DMSO precipitation artifacts at higher concentrations and supports more physiologically relevant buffer conditions, improving assay reproducibility and data quality [1].

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